4-Bromo-3,5-difluoro-N-methylaniline
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Overview
Description
4-Bromo-3,5-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoro-N-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amino group.
Halogenation: Introducing bromine and fluorine atoms to the benzene ring.
Methylation: Methylating the amino group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using catalysts and specific reaction conditions to increase yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and halogenation are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluoro-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3,5-difluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methylated amino group can also play a role in its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but with two bromine atoms instead of bromine and fluorine.
4-Bromo-2-methylaniline: Similar structure but with a different substitution pattern on the benzene ring.
2-Bromo-4-fluoro-N-methylaniline: Similar structure but with different positions of bromine and fluorine atoms .
Uniqueness: 4-Bromo-3,5-difluoro-N-methylaniline is unique due to the specific arrangement of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H6BrF2N |
---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3 |
InChI Key |
ZFTMKPMFIARRLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1)F)Br)F |
Origin of Product |
United States |
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